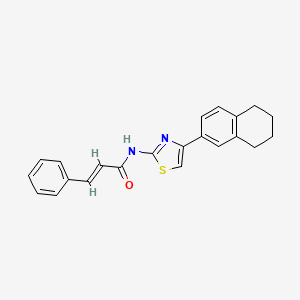

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cinnamamide

Description

N-(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-yl)cinnamamide is a thiazole-based cinnamamide derivative characterized by a tetrahydronaphthalenyl substituent at the 4-position of the thiazole ring. The compound combines a thiazole core, known for its broad biological relevance (e.g., anti-inflammatory, antiviral, and anticancer activities), with a cinnamamide moiety that enhances binding affinity to target proteins through π-π stacking and hydrogen bonding .

Microwave-assisted synthesis, as demonstrated for related benzothiazepines, may offer improved reaction efficiency and yield .

Properties

IUPAC Name |

(E)-3-phenyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2OS/c25-21(13-10-16-6-2-1-3-7-16)24-22-23-20(15-26-22)19-12-11-17-8-4-5-9-18(17)14-19/h1-3,6-7,10-15H,4-5,8-9H2,(H,23,24,25)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMFWAYDSHDUGX-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cinnamamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 394.6 g/mol. The compound features a thiazole ring and a cinnamamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N2OS2 |

| Molecular Weight | 394.6 g/mol |

| CAS Number | 922630-24-8 |

The mechanism of action for this compound involves interaction with specific biological targets. The thiazole ring can modulate enzyme activity or receptor interactions, while the cinnamamide structure may enhance lipophilicity and facilitate cellular uptake.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

- Cell Proliferation Inhibition : In vitro assays demonstrated that related compounds inhibited the proliferation of various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

- Structure-Activity Relationship (SAR) : A study evaluated the SAR of related cinnamamide derivatives, revealing that modifications in the thiazole and naphthalene moieties significantly influenced their antiproliferative effects. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using DPPH radical scavenging assays. Results indicated that it effectively scavenged free radicals, suggesting a protective role against oxidative stress-related diseases.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance:

- ACE Inhibition : Similar compounds have demonstrated the ability to inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure .

Case Studies

A notable case study involved the synthesis and biological evaluation of various thiazole-containing compounds. In this study:

- Synthesis : The compounds were synthesized through multi-step reactions involving thiazole formation followed by coupling with naphthalene derivatives.

- Biological Testing : The synthesized compounds were tested against different cancer cell lines and showed promising results in inhibiting cell growth.

- Findings : Specific modifications in the structure led to increased potency against targeted cancer cells, highlighting the importance of structural diversity in drug design.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance:

- Study Findings : A study on related thiazole derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 256 µg/mL.

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Potential

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cinnamamide has also been evaluated for its anticancer properties:

- Cell Line Studies : In vitro studies using the MCF7 breast cancer cell line demonstrated that certain thiazole derivatives exhibited selective cytotoxicity. Compounds similar to this compound showed IC50 values indicating effective inhibition of cancer cell proliferation .

- Molecular Docking Studies : Molecular docking simulations have been employed to understand the binding interactions between these compounds and cancer-related targets. This approach aids in predicting their efficacy and optimizing their structures for enhanced activity .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is particularly relevant in the context of neurodegenerative diseases:

- Acetylcholinesterase Inhibition : Thiazole-containing compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibitors of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Summary of Applications

| Application | Findings |

|---|---|

| Antimicrobial | Significant activity against Gram-positive and Gram-negative bacteria; MIC ~256 µg/mL |

| Anticancer | Selective cytotoxicity against MCF7 cell line; promising IC50 values |

| Enzyme Inhibition | Potential AChE inhibitors; may improve cognitive function in Alzheimer's disease models |

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its functional groups:

-

Amide Hydrolysis : The cinnamamide group can undergo hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives.

-

Thiazole Ring Reactivity : The thiazole moiety may participate in nucleophilic or electrophilic substitution, influenced by steric hindrance from the tetrahydronaphthalene group.

-

Michael Addition : The conjugated cinnamide system may act as a Michael acceptor in reactions with nucleophiles (e.g., thiols, amines) .

Analytical Techniques

Structural confirmation and reaction monitoring are achieved via:

-

Nuclear Magnetic Resonance (NMR) : Critical for verifying amidation and thiazole ring integrity.

-

Mass Spectrometry (MS) : Identifies molecular weight and fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC) : Tracks reaction progress and purity .

Challenges and Considerations

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound’s tetrahydronaphthalenyl substituent distinguishes it from other N-(thiazol-2-yl)cinnamamides. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Thiazol-2-yl Cinnamamides

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Bromo substituents (e.g., Compound 5) may enhance electrophilic interactions with target enzymes, while methyl groups (Compound 6) improve solubility .

- Aryl vs. Aliphatic Substituents : The tetrahydronaphthalenyl group in the target compound offers a balance between hydrophobicity and rigidity compared to bulky aryl substituents (Compound 13) .

- Melting Points : Higher melting points in brominated derivatives (238–243°C) suggest stronger intermolecular forces compared to methylated analogs (220–221°C) .

Key Comparisons :

- Antiviral Activity : Thiazol-2-yl cinnamamides (e.g., Compound 5) inhibit SARS-CoV-2 Mpro with IC₅₀ values in the micromolar range, suggesting the target compound’s tetrahydronaphthalenyl group may enhance binding to viral proteases .

- Anticancer Potential: The tetrahydronaphthalenyl moiety in Tamibarotene demonstrates retinoid receptor agonism, implying similar mechanisms for the target compound in oncology applications .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cinnamamide derivatives?

- Methodology : The synthesis typically involves multi-step organic reactions. For example:

- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis.

- Amide coupling : Reaction of thiazole intermediates with cinnamoyl chloride or activated esters using coupling agents like EDCI/HOBt .

- Purification : Column chromatography and recrystallization are critical for isolating pure compounds.

Q. How are structural and purity profiles validated for this compound?

- Key techniques :

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., thiazole C-H at δ 7.5–8.5 ppm, tetrahydronaphthalenyl protons at δ 1.5–2.8 ppm) .

- Mass spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How can researchers optimize reaction yields for thiazole-cinnamamide derivatives?

- Strategies :

- Catalyst selection : Copper(I) iodide and proline derivatives enhance thiazole ring formation efficiency .

- Temperature control : Reflux in ethanol/water mixtures improves cyclization .

- Substituent effects : Electron-donating groups on the tetrahydronaphthalenyl moiety increase stability during coupling reactions .

Q. What methodologies address discrepancies in published synthesis protocols?

- Critical steps :

- Reproducibility checks : Verify reagent ratios (e.g., Lawesson’s reagent for thioamide conversion) and reaction times .

- Structural revalidation : Cross-check NMR data against corrected schemes (e.g., mislabeled compounds in earlier work) .

- Peer collaboration : Compare results with independent labs to identify procedural outliers .

Q. How to design structure-activity relationship (SAR) studies for anticancer potential?

- Approach :

- Core modifications : Introduce substituents (e.g., methoxy, nitro) on the cinnamamide or tetrahydronaphthalenyl moiety to assess cytotoxicity .

- Biological assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values .

- Computational modeling : Perform docking studies with target proteins (e.g., tubulin or kinases) to rationalize activity .

Q. What in vitro assays evaluate antimicrobial efficacy of these derivatives?

- Protocols :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution .

- Time-kill kinetics : Monitor bacterial viability over 24 hours to determine bactericidal vs. bacteriostatic effects .

- Nematode models : Use C. elegans infection assays to study in vivo antimicrobial activity .

Data Analysis and Contradiction Management

Q. How should researchers handle inconsistent biological activity data?

- Steps :

- Dose-response validation : Repeat assays with varying concentrations to rule out experimental error .

- Control standardization : Ensure consistent cell passage numbers and culture conditions .

- Meta-analysis : Compare results with structurally similar compounds (e.g., oxadiazole derivatives) to identify trends .

Q. What analytical workflows resolve synthetic byproduct formation?

- Tools :

- LC-MS/MS : Identifies minor impurities and degradation products .

- Preparative TLC : Isolates byproducts for structural elucidation .

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.